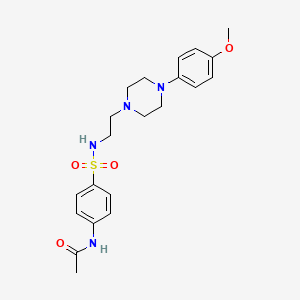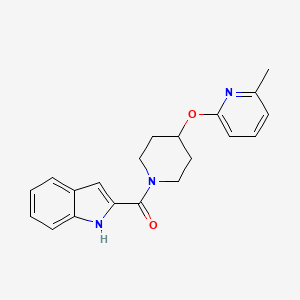
(1H-indol-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1H-indol-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone” belongs to the class of organic compounds known as indoles . Indole is a heterocyclic compound that contains a benzene ring fused to a pyrrole ring . The indole nucleus is found in many important synthetic drug molecules and has been shown to bind with high affinity to multiple receptors, making it useful in developing new derivatives .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers due to their diverse biological activities . Strategies for the synthesis of indoles include transition metal-catalyzed reactions and reductive cyclization reactions . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by a benzopyrrole nucleus, which contains 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds), making them aromatic in nature . The molecular formula of a similar compound, 2-furyl[4-(1H-indol-4-yl)piperazino]methanone, is C17H17N3O2 .Chemical Reactions Analysis
Indole derivatives have been found to undergo various chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . In the synthesis of certain indole derivatives, a Cu (OAc)2-catalyzed reaction was used to form an N–N bond .Physical And Chemical Properties Analysis
Indole derivatives are typically crystalline and colorless in nature with specific odors . A similar compound, 2-furyl[4-(1H-indol-4-yl)piperazino]methanone, has an average mass of 295.336 Da and a monoisotopic mass of 295.132080 Da .Aplicaciones Científicas De Investigación
Selective Inhibition Properties
A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, including compounds structurally related to the queried chemical, were identified as potent and highly selective inhibitors. These compounds showed significant antitumor activities in pharmacological assays and demonstrated efficacy as c-Met/ALK dual inhibitors. One notable compound, identified as SMU-B, exhibited pharmacodynamic effects by inhibiting c-Met phosphorylation in vivo, indicating its potential application in cancer therapy, particularly in human gastric carcinoma models (Jingrong Li et al., 2013).
Anticancer and Antimicrobial Activities
Another study focused on the pharmacokinetics, brain distribution, and efficacy of compounds structurally related to the target molecule against malignant glioma. These compounds showed the ability to penetrate the blood-brain barrier, reaching peak concentrations in the brain and demonstrating significant increases in survival rates in glioma-bearing mice. This highlights the compound's potential for the development of treatments for brain cancers (A. Teitelbaum et al., 2012).
Structural and Molecular Insights
Research on the structural properties of related compounds, such as the thermal, optical, and etching studies, along with theoretical calculations, provided insights into their stability and potential applications in designing more efficient compounds for therapeutic use. The studies reveal that these compounds exhibit stable crystal structures with specific conformational arrangements, suggesting their suitability for further pharmaceutical development (C. S. Karthik et al., 2021).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1H-indol-2-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-5-4-8-19(21-14)25-16-9-11-23(12-10-16)20(24)18-13-15-6-2-3-7-17(15)22-18/h2-8,13,16,22H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQABCWAXKJJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


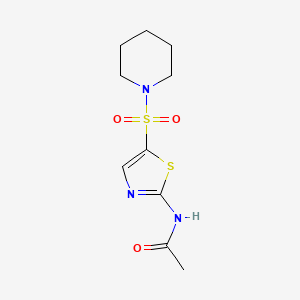
![[4-[(Z)-2-Cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2832432.png)
![8-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2832433.png)

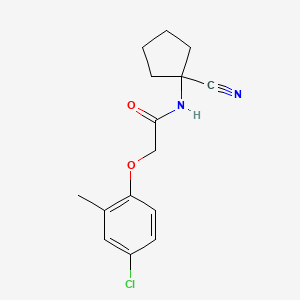
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2832438.png)
![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]methanone](/img/structure/B2832442.png)
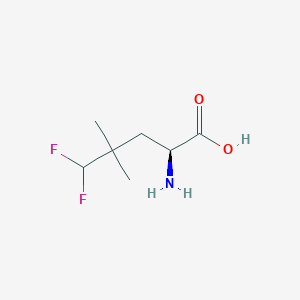
![3,4,5-triethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2832447.png)

![2-bromo-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2832449.png)
![N-(4-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2832451.png)
